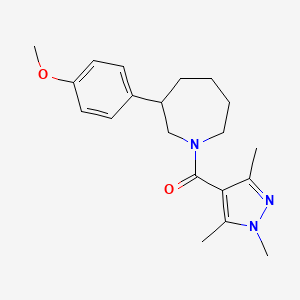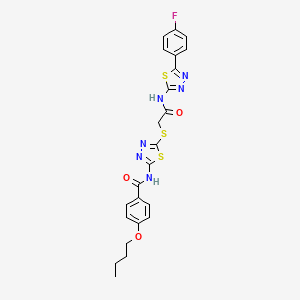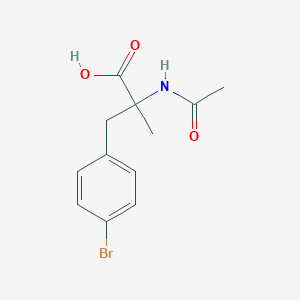![molecular formula C18H18N4O4S B2756897 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251670-26-4](/img/structure/B2756897.png)
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide is a complex chemical compound belonging to the pyridazinone derivatives. Its molecular structure includes a pyridazino[4,5-b][1,4]thiazine core, indicating potential bioactivity due to the heterocyclic system.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic synthesis.
Step 1: Preparation of pyridazinone scaffold - This often begins with the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Step 2: Thiazine ring closure - This involves reacting the intermediate with thioamides or related sulfur compounds under controlled temperatures.
Step 3: Functional group modifications - Allying and methoxylation steps using appropriate reagents such as allyl bromide and anisole.
Industrial Production Methods
Scaling up these reactions for industrial production requires optimization of reaction conditions:
Catalysts: Transition metal catalysts (e.g., palladium or platinum) for selective reactions.
Solvents: Solvent choice varies but polar aprotic solvents like DMF or DMSO are often preferred.
Temperature Control: Precise temperature monitoring to maintain reaction kinetics.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, introducing oxygen functionalities using oxidants like potassium permanganate.
Reduction: Reduction can yield various saturated derivatives; common agents include lithium aluminium hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminium hydride, sodium borohydride
Substitution: Halogenating agents like bromine or iodine, nucleophiles such as sodium alkoxides.
Major Products Formed
Oxidation Products: Carboxylated and hydroxylated derivatives.
Reduction Products: Saturated pyridazinone derivatives.
Substitution Products: Halo-pyridazinones, alkylated derivatives.
科学的研究の応用
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide finds extensive applications in various fields:
Chemistry: As a precursor for more complex organic molecules.
Biology: Investigated for potential enzyme inhibition activities.
Medicine: Potential therapeutic uses, especially in cancer research due to its cytotoxic properties.
Industry: Used in the development of advanced materials, including polymers with specific properties.
作用機序
The mechanism by which this compound exerts its effects largely revolves around its interactions at the molecular level:
Molecular Targets: Likely targets include enzymes and receptors with affinity for heterocyclic compounds.
Pathways Involved: It may interfere with cellular signaling pathways, particularly those involving oxidative stress and apoptosis.
類似化合物との比較
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide can be compared to other pyridazinone derivatives:
Similar Compounds: 4-chloro-3,5-dioxo-2-phenyl-3,4-dihydropyridazine-1(2H)-carboxamide, 2-methyl-4-phenyl-3,5-dioxopyridazine.
Uniqueness: Its combination of allyl and methoxy groups adds unique reactivity and potential bioactivity not present in simpler analogs.
特性
IUPAC Name |
2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-3-8-21-16(24)11-27-14-9-19-22(18(25)17(14)21)10-15(23)20-12-4-6-13(26-2)7-5-12/h3-7,9H,1,8,10-11H2,2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOBHRPBNKHMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756814.png)



![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,3-dimethoxybenzoate](/img/structure/B2756821.png)


![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid](/img/structure/B2756827.png)
![N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2756829.png)
![N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2756831.png)
![2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2756833.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/new.no-structure.jpg)
![3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid](/img/structure/B2756837.png)
